Tributyldodecylammonium bromide
Description
Tributyldodecylammonium bromide (C12H25N(C4H9)3Br) is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom bonded to three butyl (C4H9) groups and one dodecyl (C12H25) chain, with bromide as the counterion. QACs are widely used as surfactants, antimicrobial agents, and phase-transfer catalysts due to their amphiphilic nature. The hydrophobic dodecyl chain enhances lipid solubility, while the positively charged ammonium group facilitates interactions with negatively charged surfaces, such as bacterial cell membranes or organic substrates .
Properties
Molecular Formula |
C24H52BrN |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
tributyl(dodecyl)azanium;bromide |
InChI |
InChI=1S/C24H52N.BrH/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FGQQGDVRJUAQLN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyldodecylammonium bromide can be synthesized through the alkylation of tributylamine with dodecyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile under reflux conditions. The mixture is then cooled, and the product is precipitated out by adding a non-solvent like water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Tributyldodecylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The bromide ion can be substituted with other anions in a metathesis reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Silver nitrate is often used to replace the bromide ion with a nitrate ion.
Major Products Formed
Oxidation: Oxidized products may include various oxygenated derivatives.
Reduction: Reduced products can include simpler amines.
Substitution: Substituted products depend on the anion used in the reaction.
Scientific Research Applications
Tributyldodecylammonium bromide has a wide range of applications in scientific research:
Biology: Employed in the solubilization of proteins and peptides, making it useful in proteomics research.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Mechanism of Action
Tributyldodecylammonium bromide exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, facilitating their solubilization in water. The compound interacts with cellular membranes, altering their permeability and affecting various cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares tributyldodecylammonium bromide with structurally analogous QACs:
*CMC values vary with temperature and solvent.
Key Differences and Trends
Alkyl Chain Length and Hydrophobicity :
- Longer alkyl chains (e.g., hexadecyl or octadecyl) increase hydrophobicity, lowering CMC and enhancing membrane disruption in antimicrobial applications. This compound’s dodecyl chain offers moderate hydrophobicity, balancing solubility and surfactant efficiency .
- Compounds with branched or bulky substituents (e.g., tributyl groups) exhibit reduced water solubility compared to methyl-substituted analogs .
Antimicrobial Efficacy :
- Trimethyldodecylammonium bromide (C12, methyl groups) is less potent than hexadecyltrimethylammonium bromide (C16) due to shorter chain length . This compound’s butyl groups may enhance lipid bilayer penetration, improving biocidal activity compared to methyl-substituted QACs .
Thermodynamic Behavior :
- QACs with multiple long chains (e.g., dioctadecyldimethylammonium bromide) form stable bilayers or vesicles, whereas single-chain QACs like this compound primarily form micelles .
Crystal and Solid-State Properties :
- Ionic interactions and hydrogen bonding (e.g., N–H⋯Br in crystal structures) influence melting points and stability. This compound’s bulky substituents likely hinder close packing, resulting in lower melting points compared to linear analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
